N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

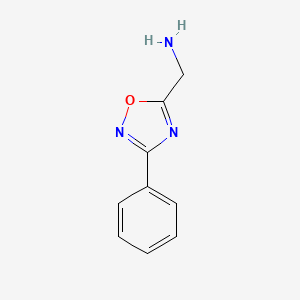

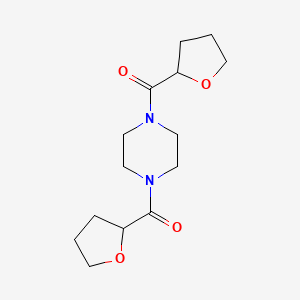

“N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine” is a chemical compound with the CAS Number: 588730-16-9. It has a molecular weight of 127.15 . The compound is stored at -20°C and is in liquid form .

Synthesis Analysis

While specific synthesis methods for “N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine” were not found, a general method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The InChI code for “N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine” is 1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3 . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Physical And Chemical Properties Analysis

“N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine” is a liquid at room temperature. It is stored at -20°C .Scientific Research Applications

Pharmacological Applications

The 1,2,4-oxadiazole ring, which is a part of the structure of this compound, is a well-known pharmacophore. It is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Development of Energetic Materials

1,2,4-oxadiazoles have been utilized for the development of energetic materials . Their unique chemical structure and properties make them suitable for this application.

Fluorescent Dyes

These heterocycles have also been used in the development of fluorescent dyes . Their ability to absorb and emit light makes them useful in this field.

Organic Light Emitting Diodes (OLEDs)

1,2,4-oxadiazoles have found applications in the development of OLEDs . Their electronic properties contribute to the efficiency and performance of these devices.

Sensors

The unique properties of 1,2,4-oxadiazoles have been exploited in the development of various types of sensors .

Insecticides

1,2,4-oxadiazoles have been used in the development of insecticides . Their toxicity to certain pests makes them effective in this application.

Organic Synthesis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Proteomics Research

“Methyl-(4-methyl-furazan-3-ylmethyl)-amine” is used as a biochemical for proteomics research .

Mechanism of Action

Target of Action

The primary targets of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom. Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications.

Biochemical Pathways

Pharmacokinetics

The compound is a liquid at room temperature and is stored at -20°C

Result of Action

Action Environment

properties

IUPAC Name |

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIQDRNNXDSBAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409442 |

Source

|

| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

CAS RN |

588730-16-9 |

Source

|

| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)

![N-[(3,4-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1352212.png)

![4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1352222.png)